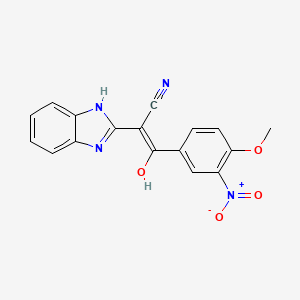![molecular formula C15H14FNO5S B5987710 2-(4-{[(5-FLUORO-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5987710.png)
2-(4-{[(5-FLUORO-2-METHOXYPHENYL)SULFONYL]AMINO}PHENYL)ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. The unique structural features of this compound make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of 5-fluoro-2-methoxyphenyl to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amine group is then sulfonylated using a sulfonyl chloride to introduce the sulfonyl group.
Coupling: The sulfonylated amine is then coupled with 4-bromoacetophenone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Formation of 2-(4-{[(5-Hydroxy-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid.
Reduction: Formation of 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]amino}phenyl)acetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with protein targets, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors. The methoxy group can modulate the compound’s lipophilicity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(5-Fluoro-2-methoxyphenyl)acetic acid: Lacks the sulfonyl group, resulting in different chemical and biological properties.
2-(4-Methoxyphenyl)acetic acid: Lacks both the fluorine and sulfonyl groups, leading to reduced potency and selectivity.
2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]amino}phenyl)acetic acid: Contains a sulfide group instead of a sulfonyl group, affecting its reactivity and stability.
Uniqueness
The presence of the sulfonyl group in 2-(4-{[(5-Fluoro-2-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. The combination of the fluorine atom, methoxy group, and sulfonyl group enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-[(5-fluoro-2-methoxyphenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO5S/c1-22-13-7-4-11(16)9-14(13)23(20,21)17-12-5-2-10(3-6-12)8-15(18)19/h2-7,9,17H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRXRYXGZNYBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol](/img/structure/B5987631.png)
![N-{3-[(2-ETHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}THIOPHENE-2-CARBOXAMIDE](/img/structure/B5987636.png)

![1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea](/img/structure/B5987651.png)
![N-(2-pyridin-2-ylethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987667.png)
![8-(4-propoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5987671.png)
![N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5987676.png)
![2-[4-[(6-methoxy-2H-chromen-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5987688.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5987696.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5987705.png)
![(3,4-dimethoxyphenyl){1-[3-(methylthio)benzyl]-3-piperidinyl}methanone](/img/structure/B5987716.png)
![3-(4-fluorobenzyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5987740.png)

![N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylazetidine-1-carboxamide](/img/structure/B5987754.png)
